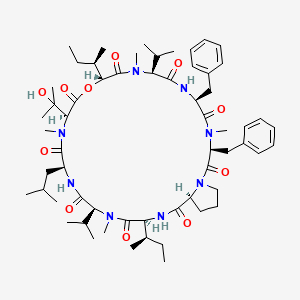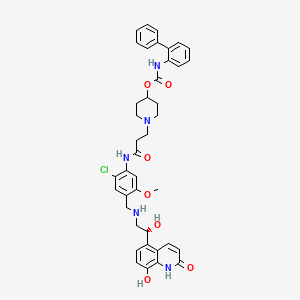![molecular formula C20H14ClNO5S B1667822 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)
2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid
Vue d'ensemble
Description
BAY-8002 is an inhibitor of monocarboxylate transporter 1 (MCT1; IC50 = 11.4 nM). It inhibits lactate uptake in DLD-1 cells expressing human MCT1 (IC50 = 85 nM) but not Evsa-T cells expressing human MCT4 (IC50 = >50 µM). It inhibits the proliferation of 24 cancer cell lines when used at a concentration of 10 µM. BAY-8002 (50 and 100 mg/kg) reduces intratumor lactate levels and tumor area in a Raji mouse xenograft model.
BAY-8002 is a Monocarboxylate Transporter 1 Inhibitor. The lactate transporter SLC16A1/MCT1 plays a central role in tumor cell energy homeostasis. BAY-8002, which potently suppress bidirectional lactate transport. BAY-8002 significantly increased intratumor lactate levels and transiently modulated pyruvate levels
Mécanisme D'action
Target of Action
Related compounds such as benzenesulfonic acid derivatives are known to exhibit a wide range of biological activities .
Mode of Action
The compound seems to be synthesized through a series of reactions involving chlorosulfonic acid . Chlorosulfonic acid can behave as an electrophile and react with aromatic compounds to produce sulfonation products . The compound might interact with its targets through similar electrophilic aromatic substitution reactions .
Biochemical Pathways
It’s known that benzenesulfonic acid derivatives can affect various strains of microorganisms , suggesting that they might interact with biochemical pathways in these organisms.
Pharmacokinetics
Result of Action
Given that related compounds have antimicrobial activity , this compound might also have similar effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of chlorosulfonic acid with aromatic compounds . Additionally, the compound’s stability and reactivity might be influenced by the pH and the presence of other chemicals in its environment.
Analyse Biochimique
Biochemical Properties
Based on its structure, it can be inferred that it might interact with enzymes, proteins, and other biomolecules . The benzenesulfonyl moiety is known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Similar compounds are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Any targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been identified .
Propriétés
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAUJSRBKSRTGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


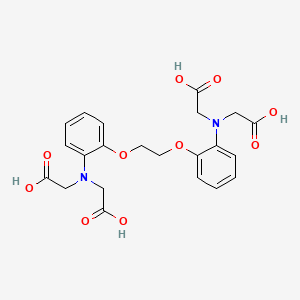

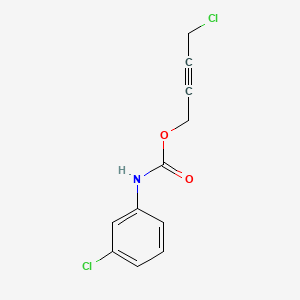
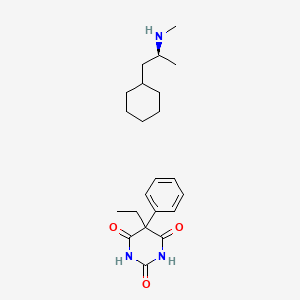
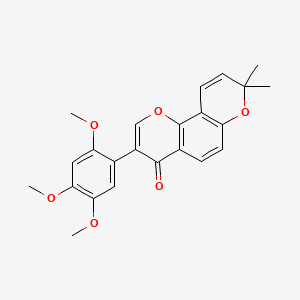
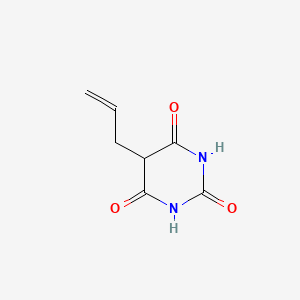
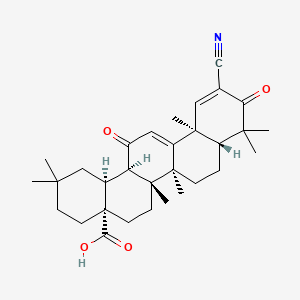
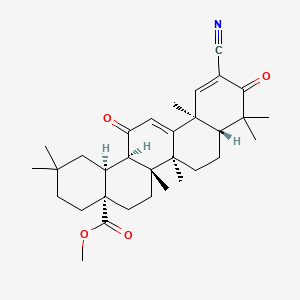
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)


